molecular formula C13H12O3 B7908766 1-Acetoxy-2-methoxynaphthalene CAS No. 27581-07-3

1-Acetoxy-2-methoxynaphthalene

Cat. No.: B7908766
CAS No.: 27581-07-3
M. Wt: 216.23 g/mol
InChI Key: MGGSWVYDMAQMCP-UHFFFAOYSA-N
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Description

1-Acetoxy-2-methoxynaphthalene is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of an acetoxy group at the first position and a methoxy group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 2-methoxynaphthalene using acetic anhydride in the presence of a catalyst such as phosphotungstic acid. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the acetoxy group at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot process where a Mannich base is reacted with acetic anhydride to produce the desired compound. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxy-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-methoxynaphthol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Acetoxy-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-acetoxy-2-methoxynaphthalene exerts its effects involves its interaction with various molecular targets. For example, in catalytic processes, the compound may undergo isomerization or deacylation, leading to the formation of different isomers or derivatives. These reactions often involve intermolecular transacylation mechanisms, where the acetoxy group is transferred between molecules .

Comparison with Similar Compounds

Uniqueness: 1-Acetoxy-2-methoxynaphthalene is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and various industrial applications.

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(14)16-13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGSWVYDMAQMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873456
Record name 1-Acetoxy-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27581-07-3
Record name 1-Acetoxy-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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